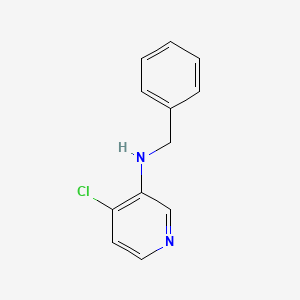

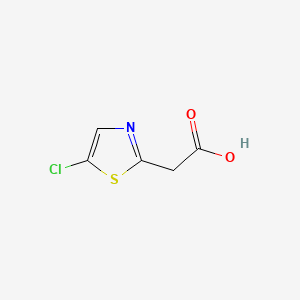

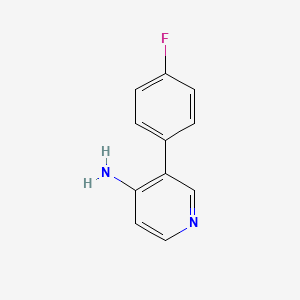

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” is a chemical compound with the molecular formula C7H5ClN4. It has an average mass of 180.594 Da and a monoisotopic mass of 180.020279 Da .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-chloro-4-(1H-pyrazol-4-yl)pyrimidine”, has been a subject of interest in recent years due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . The synthesis often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

“2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” can undergo various chemical reactions. For instance, 2-chloropyrimidine, a related compound, has been reported to undergo cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” include a density of 1.5±0.1 g/cm3, boiling point of 360.2±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and flash point of 171.7±20.4 °C .Aplicaciones Científicas De Investigación

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

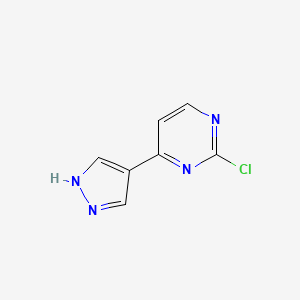

Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties including anticancer, anti-inflammatory, and antimicrobial activities. Its structure-activity relationship (SAR) studies highlight its potential as a building block for developing drug-like candidates. Despite significant advancements, there remains ample scope for medicinal chemists to explore this scaffold further for potential drug development (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The pyranopyrimidine core, a key precursor in medicinal and pharmaceutical industries, demonstrates extensive applicability due to its bioavailability and synthetic versatility. Recent reviews cover synthetic pathways employing diversified hybrid catalysts for the development of pyranopyrimidine scaffolds, underscoring the role of such catalysts in advancing the synthesis of lead molecules (Parmar et al., 2023).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives have been employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. This review encompasses a variety of pyrimidine-based optical sensors, illustrating their significant biological and medicinal applications (Jindal & Kaur, 2021).

Antimicrobial Drug Discovery with Pyrazole-Pyrimidine Analogues

The combination of pyrazole and pyrimidine rings has been explored for antimicrobial potency. Various synthetic approaches and structural modifications have been studied to enhance the pharmacokinetic properties of these compounds, indicating the potential for developing new-age antimicrobials (Trivedi et al., 2022).

Green Synthesis of Fused Heterocyclic Derivatives

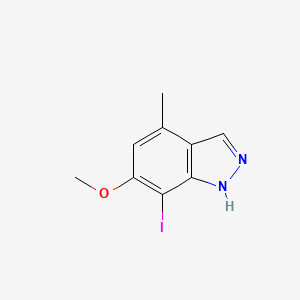

The review on green multi-component synthesis of fused heterocyclic derivatives emphasizes an eco-friendly approach for synthesizing complex molecules. It focuses on the synthesis of various fused heterocycles, including pyrazolo-pyrimidine derivatives, through atom economical and environmentally benign methods (Dhanalakshmi et al., 2021).

Safety And Hazards

Direcciones Futuras

The future directions for “2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” and related compounds are promising. They have potential applications in various fields including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . In particular, their potential as CDK2 inhibitors could open new avenues for cancer treatment .

Propiedades

IUPAC Name |

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-2-1-6(12-7)5-3-10-11-4-5/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVWDSGUKDHRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CNN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657961 |

Source

|

| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

CAS RN |

1206679-17-5 |

Source

|

| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)